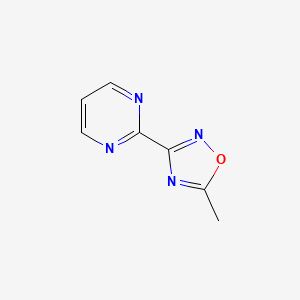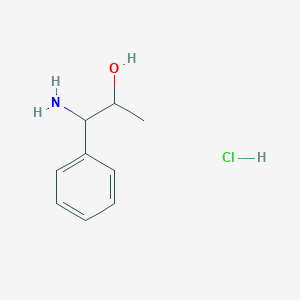
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that is widely used in scientific research. This compound is also known as MPTA and has been synthesized using various methods. MPTA has a unique mechanism of action and exhibits several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
The study of compounds similar to "2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide" often involves their synthesis and evaluation of their chemical properties. For instance, research on derivatives of 2H-pyran-2-ones, such as the synthesis of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones, demonstrates the versatility of these compounds in generating symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). This showcases the synthetic utility of pyran derivatives in organic chemistry.
Coordination Complexes and Antioxidant Activity
Derivatives of pyrazole-acetamide have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only examine the structural aspects of these complexes but also their antioxidant activity, demonstrating the potential for these compounds in biochemical research (Chkirate et al., 2019).
Anticancer Potential
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been conducted with the aim of discovering new anticancer agents. This includes the testing of these compounds on 60 cancer cell lines, where some derivatives demonstrated appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Herbicide Metabolism and Toxicology
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolism and potential toxicological effects of these compounds. Understanding the metabolic pathways can help in assessing the environmental and health impacts of herbicides (Coleman et al., 2000).
properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)



![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)


![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)
![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)